molecular formula C7H7ClF3NO2 B1335037 N-Trifluoroacetylprolyl chloride CAS No. 36724-68-2

N-Trifluoroacetylprolyl chloride

Cat. No.: B1335037
CAS No.: 36724-68-2
M. Wt: 229.58 g/mol
InChI Key: NUOYJPPISCCYDH-BYPYZUCNSA-N
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Description

N-Trifluoroacetylprolyl chloride: is a chemical compound with the molecular formula C7H7ClF3NO2. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its use in various scientific applications, particularly in the field of chemistry for derivatization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trifluoroacetylprolyl chloride can be synthesized through the reaction of proline with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Trifluoroacetylprolyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-trifluoroacetylprolyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of N-trifluoroacetyl derivatives. This reactivity is primarily due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon .

Biological Activity

N-Trifluoroacetylprolyl chloride (N-TFAPCl) is an organofluorine compound with significant implications in medicinal chemistry and analytical applications. Its unique trifluoroacetyl group enhances its reactivity, making it a valuable tool in chiral derivatization and biological studies. This article explores the biological activity of N-TFAPCl, summarizing its synthesis, applications, and relevant research findings.

  • Chemical Formula : C₇H₇ClF₃NO₂
  • Molecular Weight : 201.58 g/mol
  • Functional Group : Trifluoroacetyl

N-TFAPCl is characterized by its ability to form dipeptides through reactions with amine groups in chiral molecules, which is crucial for studying peptide interactions and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of proline derivatives with trifluoroacetyl chloride in the presence of a suitable catalyst. This method ensures high yields and purity, essential for subsequent biological studies.

Chiral Derivatization

N-TFAPCl serves as a chiral derivatizing agent, particularly in the analysis of psychoactive substances such as methamphetamine. Its use allows for the separation of enantiomers via gas chromatography-mass spectrometry (GC-MS) techniques. Studies have shown that N-TFAPCl can introduce chiral centers that facilitate the identification and quantification of specific enantiomers in biological samples, which is critical for toxicological assessments .

Case Studies

  • Methamphetamine Analysis :
    • A study highlighted the use of N-TFAPCl in determining the enantiomeric composition of methamphetamine in urine samples. The results indicated that the derivatization process could lead to racemization, impacting the accuracy of enantiomeric ratios detected by GC-MS .
    • The study demonstrated that using N-TFAPCl allowed for effective separation and quantification, but also noted potential pitfalls due to impurities affecting results .
  • Toxicological Applications :
    • Research involving toxicological evaluations has utilized N-TFAPCl to analyze various biological samples for the presence of amphetamines. The compound's role as a chiral probe has proven essential in establishing the optical purity of methamphetamine found in different matrices such as blood and urine .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
N-Trifluoroacetyl-L-prolineContains L-proline with trifluoroacetylEnantiomerically pure derivative
Trifluoroacetyl chlorideSimple acyl halidePrimarily used for acylation reactions
N-Acetylprolyl chlorideAcetyl group instead of trifluoroacetylLess reactive than N-TFAPCl
N-Boc-prolyl chlorideBoc protecting groupProtects amine functionality

N-TFAPCl stands out due to its trifluoromethyl group, which significantly influences its reactivity and solubility compared to other acyl chlorides.

Research Findings

Recent studies have focused on the interactions between this compound and various biomolecules:

  • Peptide Interactions : The ability of N-TFAPCl to form stable dipeptide bonds allows researchers to investigate how structural variations impact biological activity.
  • Chromatographic Techniques : Interaction studies utilizing chromatographic methods have elucidated the compound's behavior in complex mixtures, aiding in understanding its pharmacokinetic properties .

Properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190186
Record name 1-(Trifluoroacetyl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36724-68-2
Record name N-Trifluoroacetylprolyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Trifluoroacetyl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-(Trifluoroacetyl)prolyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?

A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] this compound helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []

Q2: Can you explain how this compound helps differentiate the source of methamphetamine?

A: this compound is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []

Q3: The research mentions Famprofazone; what is its relation to this compound in this context?

A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] this compound, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of this compound.

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